![molecular formula C11H13N3O2 B14168881 N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide CAS No. 15017-12-6](/img/structure/B14168881.png)
N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is derived from the condensation of pyridine-4-carbohydrazide with a ketone, specifically 4-oxopentan-2-one. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide typically involves a Schiff base reaction. The process begins with the reaction of pyridine-4-carbohydrazide with 4-oxopentan-2-one in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.
科学的研究の応用
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in platelet aggregation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
類似化合物との比較
Similar Compounds
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: This compound has shown potent anti-tubercular activity.
N’-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Known for its antioxidant and antiplatelet activities.
Uniqueness
N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and antiplatelet effects. Its ability to form stable metal complexes also adds to its versatility in various applications .
特性
CAS番号 |
15017-12-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
N-[(E)-4-oxopentan-2-ylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(7-9(2)15)13-14-11(16)10-3-5-12-6-4-10/h3-6H,7H2,1-2H3,(H,14,16)/b13-8+ |
InChIキー |
ZCQNZSDBAMZCED-MDWZMJQESA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/CC(=O)C |
正規SMILES |
CC(=NNC(=O)C1=CC=NC=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


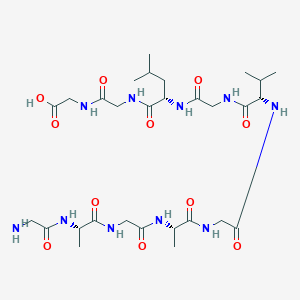
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
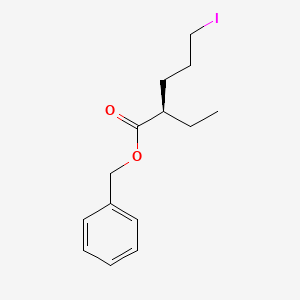
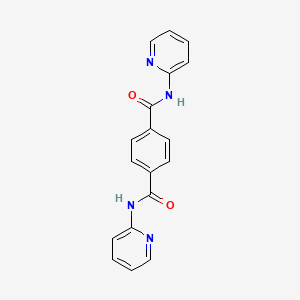
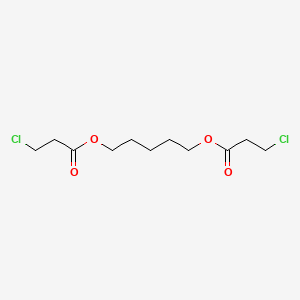
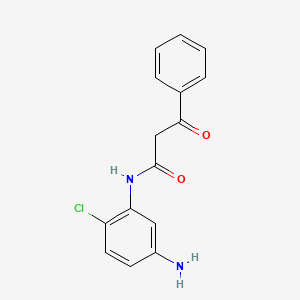
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
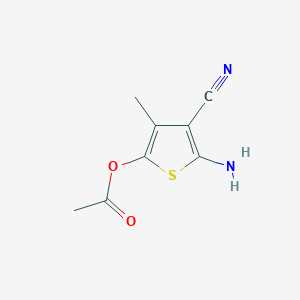
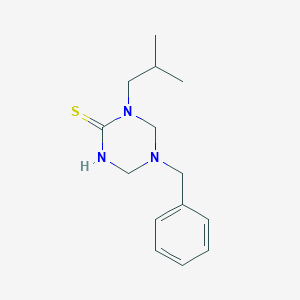
![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
